molecular formula C27H27N5O2 B11471318 (2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone

(2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone

Cat. No.: B11471318
M. Wt: 453.5 g/mol
InChI Key: NWBSMLNTDZLJPY-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone is a complex organic compound that features a quinazoline core, a piperazine ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the quinazoline derivative reacts with piperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazolines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
  • N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazine carbothioamide

Uniqueness

(2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core and piperazine ring make it particularly interesting for medicinal chemistry applications, as these structures are known to interact with a variety of biological targets.

Properties

Molecular Formula

C27H27N5O2

Molecular Weight

453.5 g/mol

IUPAC Name

(2-hydroxyphenyl)-[4-[4-(1-phenylethylamino)quinazolin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H27N5O2/c1-19(20-9-3-2-4-10-20)28-25-21-11-5-7-13-23(21)29-27(30-25)32-17-15-31(16-18-32)26(34)22-12-6-8-14-24(22)33/h2-14,19,33H,15-18H2,1H3,(H,28,29,30)

InChI Key

NWBSMLNTDZLJPY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CC=C5O

Origin of Product

United States

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